Ethyl 3-(4-(2-(5-ethylpyridin-2-yl)ethoxy)phenyl)propanoate
Overview
Description
Ethyl 3-(4-(2-(5-ethylpyridin-2-yl)ethoxy)phenyl)propanoate is a chemical compound with the molecular formula C20H25NO3 It is known for its complex structure, which includes a pyridine ring substituted with an ethyl group and an ethoxyphenyl group
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various enzymes and receptors, influencing their activity .
Mode of Action
It’s likely that it interacts with its targets in a way that modulates their activity, leading to changes in cellular processes .
Biochemical Pathways
Compounds with similar structures have been found to influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
These properties would impact the bioavailability of the compound .
Result of Action
Similar compounds have been found to have various effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-(2-(5-ethylpyridin-2-yl)ethoxy)phenyl)propanoate typically involves a multi-step process. One common method includes the following steps:
Formation of the Ethylpyridine Intermediate: The synthesis begins with the preparation of 5-ethylpyridine, which is achieved through the alkylation of pyridine with ethyl bromide in the presence of a base such as potassium carbonate.
Ethoxylation: The next step involves the ethoxylation of the 5-ethylpyridine intermediate. This is done by reacting it with ethylene oxide in the presence of a catalyst like potassium hydroxide to form 2-(5-ethylpyridin-2-yl)ethanol.
Coupling with 4-Bromophenylpropanoate: The final step involves the coupling of 2-(5-ethylpyridin-2-yl)ethanol with ethyl 4-bromophenylpropanoate under basic conditions, typically using a base like sodium hydride or potassium tert-butoxide, to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-(2-(5-ethylpyridin-2-yl)ethoxy)phenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halides, amines.
Scientific Research Applications
Ethyl 3-(4-(2-(5-ethylpyridin-2-yl)ethoxy)phenyl)propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and other materials.
Comparison with Similar Compounds
Ethyl 3-(4-(2-(5-ethylpyridin-2-yl)ethoxy)phenyl)propanoate can be compared with similar compounds such as:
Ethyl 3-(4-(2-(5-methylpyridin-2-yl)ethoxy)phenyl)propanoate: Similar structure but with a methyl group instead of an ethyl group.
Ethyl 3-(4-(2-(5-phenylpyridin-2-yl)ethoxy)phenyl)propanoate: Similar structure but with a phenyl group instead of an ethyl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 3-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3/c1-3-16-5-9-18(21-15-16)13-14-24-19-10-6-17(7-11-19)8-12-20(22)23-4-2/h5-7,9-11,15H,3-4,8,12-14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGOQCGKYYXPSDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CCC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801200261 | |
Record name | Ethyl 4-[2-(5-ethyl-2-pyridinyl)ethoxy]benzenepropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801200261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
868754-42-1 | |
Record name | Ethyl 4-[2-(5-ethyl-2-pyridinyl)ethoxy]benzenepropanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=868754-42-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3-(4-(2-(5-ethylpyridin-2-yl)ethoxy)phenyl)propanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0868754421 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 4-[2-(5-ethyl-2-pyridinyl)ethoxy]benzenepropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801200261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ETHYL 3-(4-(2-(5-ETHYLPYRIDIN-2-YL)ETHOXY)PHENYL)PROPANOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q2RVO1NCOQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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